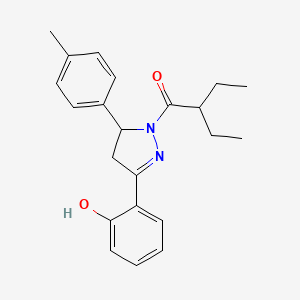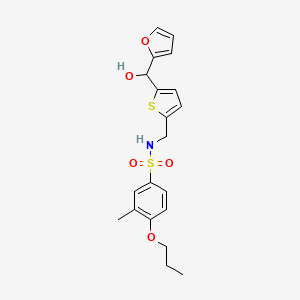![molecular formula C14H11BrN4O4 B2837212 N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 363603-47-8](/img/structure/B2837212.png)
N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-hydroxy-5-nitrobenzaldehyde and pyridine-2-carbohydrazide.
Condensation Reaction: The key step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with pyridine-2-carbohydrazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions. This reaction forms the Schiff base linkage.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as column chromatography or crystallization under controlled conditions.
化学反応の分析
Types of Reactions
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学的研究の応用
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism by which N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- N’-[(1E)-1-(2-hydroxy-3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- N’-[(1E)-1-(4-bromo-2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds. This unique structure may result in distinct interactions with biological targets and different chemical reactivity profiles.
特性
IUPAC Name |
N-[(E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4/c1-8(17-18-14(21)12-4-2-3-5-16-12)10-6-9(19(22)23)7-11(15)13(10)20/h2-7,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXSEJISBXSYEL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)



![3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2837138.png)
![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)


![(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine](/img/structure/B2837146.png)

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)


